m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride
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Overview
Description
- m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride: is a chemical compound with a complex structure. Let’s break it down:
- m-Toluidine: Also known as 3-methylbenzenamine , it is an aromatic amine with the chemical formula
C7H9N
.6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-: This part of the compound contains a chloro group, an imidazolinyl group, and three trifluoromethyl groups. The imidazolinyl moiety is a five-membered heterocycle containing two nitrogen atoms.
Hydrochloride: This indicates that the compound is in its hydrochloride salt form.
Function: It is used in various applications, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
- Common Reagents and Conditions:
- Common oxidants include potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
). Reducing agents like sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
) are used. Substitution: Chlorination reactions often use thionyl chloride (SOCl2
) or phosphorus pentachloride (PCl5
).Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this information is based on available knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases
Properties
CAS No. |
102396-01-0 |
---|---|
Molecular Formula |
C10H10Cl2F3N3 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H9ClF3N3.ClH/c11-7-2-1-6(10(12,13)14)5-8(7)17-9-15-3-4-16-9;/h1-2,5H,3-4H2,(H2,15,16,17);1H |
InChI Key |
BGDJBXZOHXUEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
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